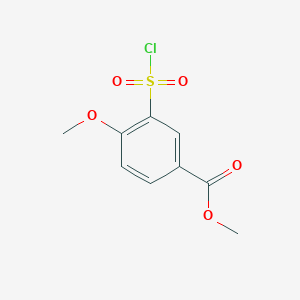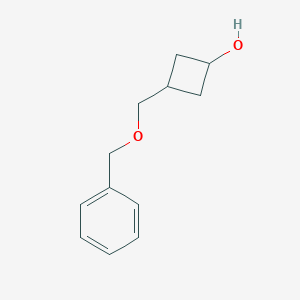
Muricatocin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muricatocin B belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone .
Scientific Research Applications
Antiviral Potential
Muricatocin B, as part of the acetogenins found in Annona muricata, shows significant potential as an antiviral agent. Studies indicate that these acetogenins exhibit strong in silico binding affinities against the SARS-CoV-2 spike protein, suggesting their utility in plant-based drug development for coronavirus disease 2019 (COVID-19) (Prasad et al., 2021).
Cytotoxic Properties
Muricatocin B has been identified as a bioactive monotetrahydrofuran Annonaceous acetogenin with notable cytotoxicity against human lung tumor cell lines. Its structural elucidation, including the determination of absolute configurations, provides insights into its cytotoxic mechanism, particularly in cancer research (Wu et al., 1995).
Inhibition of Antiapoptotic Proteins
Research on Annona muricata has revealed that its acetogenins, including muricatocin A and B, show inhibitory potential against antiapoptotic proteins of the Bcl-2 family. This action promotes apoptosis and presents a promising avenue for cancer treatment, as overexpressed Bcl-2 proteins are linked to several human cancers (Antony & Vijayan, 2016).
Chemopreventive Properties
Muricatocin B, as part of the acetogenins in Annona muricata leaves, has shown chemopreventive properties in the context of colorectal cancer. The extract of these leaves has been observed to significantly reduce colonic aberrant crypt foci formation in rats, suggesting a role in cancer prevention (Zorofchian Moghadamtousi et al., 2015).
Safety and Hazards
properties
CAS RN |
167172-79-4 |
|---|---|
Product Name |
Muricatocin B |
Molecular Formula |
C35H64O8 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI Key |
QAIKIRDKCUWJQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Other CAS RN |
167355-38-6 |
synonyms |
muricatocin A muricatocin B muricatocin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)






![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)



![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)